molecular formula C20H16Cl2N2O2S B302840 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide

3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide

Cat. No. B302840
M. Wt: 419.3 g/mol
InChI Key: YOKRTKBCWWBYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide, also known as THAL-SNS-032, is a synthetic small molecule inhibitor that has shown promising results in various preclinical studies. The compound is known to target cyclin-dependent kinases (CDKs) and has been studied extensively for its potential therapeutic applications in various types of cancers.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide involves the inhibition of CDKs, which are essential regulators of the cell cycle. CDKs play a critical role in the progression of the cell cycle, and their dysregulation is a hallmark of cancer. 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide specifically targets CDK7 and CDK9, which are involved in the regulation of transcription. By inhibiting these CDKs, 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide blocks the transcription of genes that are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis. In addition, the compound has also been found to modulate the expression of various genes involved in cancer signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide is its specificity for CDK7 and CDK9, which makes it a promising candidate for cancer therapy. In addition, the compound has also been shown to have a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one of the main limitations of 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide is its potential toxicity, which has been observed in some preclinical studies. Therefore, further studies are needed to determine the optimal dose and dosing schedule for the compound.

Future Directions

There are several future directions for the study of 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide. One of the main areas of research is the development of novel formulations and delivery methods for the compound. In addition, further studies are needed to determine the optimal dose and dosing schedule for the compound in clinical trials. Moreover, the potential use of 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide in combination with other chemotherapeutic agents is an area of active research. Finally, the identification of biomarkers that can predict the response to 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide is another area of future research.

Synthesis Methods

The synthesis of 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide involves a series of chemical reactions starting from commercially available starting materials. The compound is synthesized using a multi-step process that involves the condensation of 2-thienylacetic acid with 3-methyl-4-aminobenzamide, followed by chlorination and coupling with 3,4-dichloroaniline. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various types of cancers, including leukemia, lymphoma, and solid tumors. The compound has shown promising results in preclinical studies, where it has been found to inhibit the growth and proliferation of cancer cells. In addition, 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy and reduce their toxicity.

properties

Product Name

3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide

Molecular Formula

C20H16Cl2N2O2S

Molecular Weight

419.3 g/mol

IUPAC Name

3,4-dichloro-N-[3-methyl-4-[(2-thiophen-2-ylacetyl)amino]phenyl]benzamide

InChI

InChI=1S/C20H16Cl2N2O2S/c1-12-9-14(23-20(26)13-4-6-16(21)17(22)10-13)5-7-18(12)24-19(25)11-15-3-2-8-27-15/h2-10H,11H2,1H3,(H,23,26)(H,24,25)

InChI Key

YOKRTKBCWWBYEQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)CC3=CC=CS3

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)CC3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.